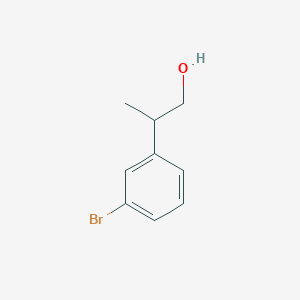

2-(3-Bromophenyl)propan-1-ol

Description

Properties

IUPAC Name |

2-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKJJFVUWHGEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-68-1 | |

| Record name | 2-(3-bromophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 3 Bromophenyl Propan 1 Ol

Reactions at the Hydroxyl Group (C1 of propanol)

The primary alcohol functionality in 2-(3-bromophenyl)propan-1-ol is a key site for various chemical modifications.

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgpassmyexams.co.uk

To achieve the aldehyde, 2-(3-bromophenyl)propanal (B2700116), a mild oxidizing agent is necessary to prevent over-oxidation to the carboxylic acid. libretexts.orgpassmyexams.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. libretexts.org The reaction is typically carried out in an anhydrous solvent to avoid the formation of the hydrate, which could be further oxidized. saskoer.ca

For the synthesis of 2-(3-bromophenyl)propanoic acid, stronger oxidizing agents are employed. passmyexams.co.uk Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. nzic.org.nz In these reactions, the aldehyde is formed as an intermediate but is quickly oxidized further to the more stable carboxylic acid. passmyexams.co.uklibretexts.org The progress of the oxidation using dichromate is often indicated by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). passmyexams.co.uk

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) | Reaction Type |

|---|---|---|---|

| This compound | 2-(3-Bromophenyl)propanal | Pyridinium chlorochromate (PCC) | Oxidation |

| This compound | 2-(3-Bromophenyl)propanoic acid | Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Oxidation |

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. youtube.com For example, reacting this compound with acetic anhydride would yield 2-(3-bromophenyl)propyl acetate. Enzymatic catalysts, such as lipases, can also be employed for esterification, often providing higher selectivity and milder reaction conditions. medcraveonline.com

Etherification , such as the Williamson ether synthesis, can be used to form ethers. This process involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the corresponding ether. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(3-bromophenyl)-2-methoxypropane.

Table 2: Derivatization Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Carboxylic Acid (or derivative) / Acid Catalyst | 2-(3-Bromophenyl)propyl ester | Esterification |

Dehydration of this compound leads to the formation of an alkene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds by protonation of the hydroxyl group, which then leaves as a water molecule, a good leaving group. A base (often water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. The primary product of this reaction would be 1-(3-bromophenyl)prop-1-ene.

Table 3: Elimination Reaction of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄), Heat | 1-(3-Bromophenyl)prop-1-ene | Dehydration/Elimination |

Transformations Involving the Aryl Bromide Moiety (C3 of phenyl)

The bromine atom on the phenyl ring provides a site for a different set of chemical transformations, most notably substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAAr) of the bromine atom in this compound is generally challenging. organicchemistrytutor.com Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. chadsprep.commasterorganicchemistry.com In the case of this compound, the propanol (B110389) substituent is not strongly electron-withdrawing, making the aromatic ring less susceptible to attack by nucleophiles. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for this transformation to occur to any significant extent.

The aryl bromide functionality is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org These reactions have become fundamental tools in modern organic synthesis. nobelprize.org

Common examples include:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This would allow for the formation of a new carbon-carbon bond at the C3 position of the phenyl ring.

Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them particularly useful for the late-stage functionalization of complex molecules. nih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound | Pd catalyst, Base | Biaryl derivative |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Arylamine derivative |

Radical Reactions and Mechanistic Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reactions. A common method for generating an aryl radical from an aryl bromide involves the use of a radical initiator, such as tri-n-butyltin hydride (n-Bu₃SnH) and 2,2'-azobis(isobutyronitrile) (AIBN), upon heating. libretexts.orguchicago.edu

The mechanistic pathway begins with the formation of a tributyltin radical from the initiator. This radical then abstracts the bromine atom from this compound, creating a new aryl radical centered on the phenyl ring. libretexts.org This highly reactive intermediate can then participate in various subsequent reactions.

Key Mechanistic Steps:

Initiation: A radical initiator (e.g., AIBN) generates a primary radical.

Propagation:

The initiator radical reacts with a reagent like n-Bu₃SnH to form a stannyl (B1234572) radical (e.g., Bu₃Sn•). uchicago.edu

The stannyl radical abstracts the bromine atom from the aryl bromide, forming a stable tin-bromide bond and the desired aryl radical. libretexts.org

The aryl radical reacts with another molecule (e.g., by adding to a double bond or abstracting a hydrogen atom). libretexts.orglumenlearning.com

Termination: Two radical species combine to form a stable, non-radical product. lumenlearning.com

The stability of the generated radical influences the reaction's selectivity. For instance, in alkanes, the order of radical stability is tertiary > secondary > primary, which affects which C-H bond is most likely to be involved in subsequent abstraction steps. masterorganicchemistry.com While this specific hierarchy applies to alkyl radicals, the principles of radical stability guide the outcomes of reactions involving the aryl radical derived from this compound.

Cascade and Multicomponent Reactions Incorporating the Bromophenylpropanol Scaffold

The structural features of this compound make it a potential building block in cascade and multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single, efficient operation. nih.govbohrium.com These reactions combine several mechanistic steps, such as substitutions, additions, and cyclizations, without isolating intermediates. nih.gov

For example, the bromophenyl group can participate in a palladium-catalyzed coupling, while the alcohol moiety could be involved in a subsequent intramolecular cyclization or condensation step. A hypothetical cascade could involve an initial Sonogashira coupling to introduce an alkyne, followed by an intramolecular reaction involving the hydroxyl group to form a heterocyclic system.

Multicomponent reactions, which involve combining three or more starting materials in a one-pot synthesis, could utilize this compound as one of the key components. nih.gov For instance, an A³-coupling (alkyne-aldehyde-amine) cascade could potentially incorporate an amino alcohol derivative of the scaffold to build complex, spirocyclic structures. mdpi.com The efficiency of such reactions lies in their atom economy and operational simplicity, generating molecular complexity from simple precursors in a single step. nih.govnih.gov

Mechanistic Investigations of Bromophenylpropanol Reactivity

Detailed Reaction Pathway Elucidation for Key Transformations

The principal transformations of 2-(3-bromophenyl)propan-1-ol involve reactions at the secondary alcohol, such as oxidation and alkylation, and reactions at the carbon-bromine bond, like cross-coupling.

Oxidation to 2-(3-bromophenyl)propan-1-one: A common transformation for secondary alcohols is oxidation to the corresponding ketone. For this compound, this yields 2-(3-bromophenyl)propan-1-one. A prominent pathway for this is the Oppenauer-type oxidation, which often utilizes a ruthenium catalyst and a hydrogen acceptor like acetone. cam.ac.ukacs.orgresearchgate.net The reaction proceeds via a hydrogen transfer mechanism where the alcohol is dehydrogenated.

β-Alkylation: The secondary alcohol group can participate in C-C bond-forming reactions. One such pathway is the β-alkylation with a primary alcohol. nih.govnsf.gov This transformation can proceed through two main mechanistic routes, both initiated by the dehydrogenation of the participating alcohols:

Acceptorless Dehydrogenative Coupling (ADC): In this pathway, this compound is first oxidized to its ketone intermediate. Simultaneously, the primary alcohol is oxidized to its corresponding aldehyde. A base-mediated aldol (B89426) condensation between the ketone and aldehyde occurs, followed by dehydration to form an α,β-unsaturated ketone. The pathway concludes here, yielding the ketone product and liberating hydrogen gas. acs.orglookchem.com

Borrowing Hydrogen (BH): This pathway begins identically to the ADC route. However, after the formation of the α,β-unsaturated ketone intermediate, the catalyst, which had stored the hydrogen from the initial dehydrogenation step, reduces the carbon-carbon double bond and/or the carbonyl group. nsf.govlookchem.com This results in a saturated ketone or a new, more complex alcohol, with water as the primary byproduct. The selectivity between the ketone (ADC) and alcohol (BH) products can often be controlled by manipulating reaction parameters. nsf.govacs.org

Palladium-Catalyzed Cross-Coupling: The bromo-substituent on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.comnih.gov In a typical Suzuki coupling, the carbon-bromine bond of this compound undergoes oxidative addition to a Palladium(0) catalyst. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form a new carbon-carbon bond, yielding a substituted biaryl product while regenerating the Pd(0) catalyst. youtube.com

Role of Catalysts in Reaction Mechanisms

Catalysts are central to enabling and directing the reactivity of this compound, lowering activation energies and providing specific mechanistic pathways. numberanalytics.com

Ruthenium-catalyzed hydrogen transfer: In the oxidation of secondary alcohols like this compound, ruthenium complexes such as [Ru(p-cymene)Cl₂]₂ are effective catalysts. cam.ac.ukacs.org The mechanism can follow either an "inner-sphere" or "outer-sphere" pathway. diva-portal.org

Inner-sphere mechanism: The alcohol coordinates directly to the ruthenium center, forming a metal alkoxide. This is followed by β-hydride elimination to generate the ketone product and a ruthenium hydride species. diva-portal.org

Outer-sphere mechanism: The active ruthenium hydride is generated by reacting with the hydrogen donor (e.g., 2-propanol). The reduction of the ketone or oxidation of the alcohol then occurs via a six-membered cyclic transition state without direct coordination of the substrate to the metal. diva-portal.org

Cobalt-catalyzed β-alkylation: Earth-abundant cobalt catalysts have emerged as effective alternatives to precious metals for β-alkylation reactions. lookchem.comacs.org The catalytic cycle for the β-alkylation of a secondary alcohol (this compound) with a primary alcohol involves several key steps mediated by the cobalt complex:

Dehydrogenation: The catalyst oxidizes both the secondary and primary alcohols to their corresponding ketone and aldehyde. nsf.govacs.org

Condensation: A base facilitates the aldol condensation of the in-situ generated ketone and aldehyde to form an α,β-unsaturated ketone intermediate. acs.org

Hydrogenation/Hydrogen Release: Depending on the reaction conditions, the fate of the catalyst-bound hydrogen differs. In an open system with a catalytic amount of base, hydrogen gas is released, yielding the α,β-unsaturated ketone or a subsequently reduced ketone (ADC pathway). nsf.govacs.org In the presence of excess base, the catalyst transfers the hydrogen back to the intermediate, leading to a fully saturated alcohol product (BH pathway). nsf.gov

Palladium catalysis: Palladium catalysis is the cornerstone of cross-coupling reactions involving the aryl bromide moiety of this compound. The most common catalytic cycle involves Pd(0) and Pd(II) intermediates. doi.org

Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the bromophenyl ring, forming an organopalladium(II) complex. youtube.com

Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the bromide on the palladium center. youtube.com

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Identification of Intermediates and Transition States

The progression of a chemical reaction can be visualized using an energy profile diagram, where reactants pass through high-energy, transient species called transition states and may form temporary, more stable species known as intermediates. numberanalytics.comlibretexts.orgiitianacademy.com

Intermediates: These are species that exist in an energy minimum between two transition states and can sometimes be detected or isolated. tutorchase.comyoutube.com

In ruthenium-catalyzed hydrogen transfer, a key intermediate is the ruthenium alkoxide , formed by the coordination of the alcohol to the metal center. diva-portal.orgdiva-portal.org

Cobalt-catalyzed β-alkylation involves the formation of enolate anions from the ketone during the base-mediated condensation step. The α,β-unsaturated ketone is also a crucial intermediate that determines the final product. nsf.govacs.org

In palladium-catalyzed cross-coupling, the organopalladium(II) species formed after oxidative addition is a central intermediate. youtube.comdoi.org

Transition States: These are the highest energy points in a reaction step and represent the fleeting arrangement of atoms as bonds are broken and formed. They cannot be isolated. tutorchase.comyoutube.com

For hydrogen transfer reactions, a six-membered cyclic transition state is proposed for the concerted transfer of a hydride from the metal and a proton from a ligand to the carbonyl group. diva-portal.org

In the aldol condensation step of β-alkylation, the transition state involves the attack of the enolate on the aldehyde carbonyl.

Each step of the palladium catalytic cycle (oxidative addition, transmetalation, reductive elimination) proceeds through its own distinct transition state. For instance, the transition state for reductive elimination involves the incipient formation of the new C-C bond as the C-Pd bonds break.

The general energy profile for a two-step reaction involving an intermediate is illustrated below. The rate of the reaction is determined by the highest energy barrier (the rate-determining step). iitianacademy.com

Interactive Data Table: Key Species in Catalytic Cycles

| Reaction Type | Catalyst System | Key Intermediate(s) | Proposed Transition State Feature |

| Hydrogen Transfer | Ruthenium/[Ru(p-cymene)Cl₂]₂ | Ruthenium alkoxide, Ruthenium hydride | Cyclic (six-membered ring) |

| β-Alkylation | Cobalt/Base | Metal-bound ketone/aldehyde, Enolate, α,β-Unsaturated ketone | Aldol condensation geometry |

| Cross-Coupling | Palladium(0)/Ligand | Organopalladium(II) complex | Three-coordinate Pd geometry |

Kinetic and Thermodynamic Considerations in Bromophenylpropanol Reactions

The rate (kinetics) and final product distribution (thermodynamics) of reactions involving this compound are governed by several factors.

Kinetic Control: The reaction rate is determined by the activation energy (ΔG‡) of the rate-determining step—the slowest step in the mechanism. libretexts.org

In many catalytic cycles, the initial activation of the substrate, such as the oxidative addition in palladium catalysis or the dehydrogenation of the alcohol, can be the rate-determining step.

Substituent effects play a significant role. The electron-withdrawing inductive effect of the bromine atom on the phenyl ring can influence the reactivity of the alcohol group and the aromatic ring itself. libretexts.org For example, electron-withdrawing groups can decrease the rate of ruthenium-catalyzed hydrogen transfer oxidations. acs.org

Steric hindrance around the reactive site can also raise the activation energy and slow down the reaction. For instance, bulky groups near the alcohol could hinder its coordination to a metal catalyst.

Thermodynamic Control: The product distribution of a reversible reaction at equilibrium is determined by the relative thermodynamic stability (ΔG°) of the products.

In cobalt-catalyzed β-alkylation, the choice between the ketone (ADC pathway) and alcohol (BH pathway) can be under thermodynamic or kinetic control. Running the reaction in an open system to allow the escape of H₂ gas makes the dehydrogenative coupling effectively irreversible and favors the ketone product. acs.orglookchem.com In a closed system, the reaction may be reversible, allowing the more thermodynamically stable alcohol product to form via the borrowing hydrogen pathway. nsf.gov

Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the relative Gibbs free energies of intermediates and transition states, providing insight into the most probable reaction pathway and predicting product selectivity. acs.orgscience.gov

The interplay between kinetics and thermodynamics is critical. A reaction may kinetically favor the formation of one product (the one formed fastest), but if left for a longer time under reversible conditions, it may convert to a more thermodynamically stable product.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

2-(3-Bromophenyl)propan-1-ol is recognized as a key starting material in synthetic organic chemistry. The presence of a hydroxyl group allows for a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. Simultaneously, the bromo-aromatic moiety is amenable to a wide range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination, providing a powerful tool for the introduction of carbon-carbon and carbon-nitrogen bonds. This dual reactivity enables chemists to construct complex molecules through sequential and controlled manipulations of either functional group.

The related compound, 2-amino-2-(3-bromophenyl)propan-1-ol, is also highlighted as a versatile small molecule scaffold, underscoring the utility of the bromophenylpropane skeleton in creating diverse chemical libraries. mdpi.comnih.gov

Precursor for Complex Organic Molecules

The structural attributes of this compound make it an ideal precursor for the synthesis of a variety of complex organic molecules, including heterocyclic systems and scaffolds for pharmacologically active compounds.

Construction of Heterocyclic Systems

The ability to transform both the alcohol and the bromo-aromatic functionalities of this compound makes it a suitable starting point for the synthesis of various heterocyclic rings.

Oxadiazoles: While direct synthesis from this compound is not explicitly detailed in the provided research, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved using closely related starting materials. For instance, 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been synthesized from 3-(4-bromobenzoyl)propionic acid. srce.hrnih.gov The general strategy involves the reaction of a carboxylic acid derivative with a hydrazide, followed by cyclodehydration. The propanol (B110389) moiety of this compound could be oxidized to a carboxylic acid, which could then be utilized in similar synthetic routes to furnish oxadiazole rings. srce.hrnih.gov Oxadiazoles are a class of heterocyclic compounds with a five-membered ring containing one oxygen and two nitrogen atoms, and they are of significant interest due to their diverse biological activities. nih.govacs.orgresearchgate.net

Benzodiazepines: Research has demonstrated the direct use of a derivative of the bromophenylpropane structure in the synthesis of benzodiazepines. Specifically, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine has been synthesized through the condensation of o-phenylenediamine (B120857) with 3-(3-bromophenyl)-1-(4-bromophenyl)-prop-2-en-1-one (a chalcone). nih.govresearchgate.netscispace.com This highlights the utility of the 3-bromophenylpropane skeleton as a key component in constructing the seven-membered diazepine (B8756704) ring system. Benzodiazepines are a well-known class of psychoactive drugs. researchgate.netmdpi.com

Oxetanes from Related Brominated Propanols: The synthesis of oxetanes, four-membered heterocyclic ethers, often involves the intramolecular cyclization of a 1,3-halohydrin. While the direct synthesis from this compound is not documented, related brominated propanols serve as key precursors. For example, 3-bromo-2,2-bis(bromomethyl)propan-1-ol is a starting material for the synthesis of spirocyclic oxetanes. mdpi.comacs.org The general principle involves an intramolecular Williamson ether synthesis, where a deprotonated alcohol displaces an adjacent halide. This suggests that with appropriate functional group manipulation, this compound could potentially be converted into a precursor for substituted oxetanes.

Scaffold for Pharmacologically Relevant Compound Synthesis

The bromophenylpropane core structure is present in or can be envisioned as a precursor to several important pharmaceutical compounds and their analogues.

Montelukast Intermediates: Montelukast is a widely used medication for the treatment of asthma. The synthesis of key intermediates for Montelukast involves phenylpropanol structures. For example, a patented method describes the synthesis of 2-(2-(3-(2-(7-chloro-2-quinolyl)vinyl)phenyl-3-oxopropyl)phenyl) propanol. google.com Another key intermediate is 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl) ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol. jecibiochem.comgoogle.comnenter.com.cn Although these are more complex molecules, the fundamental phenylpropanol backbone is a shared feature with this compound. The bromo-functionality of this compound could be leveraged through cross-coupling reactions to build the complex side chains required for Montelukast synthesis.

Bupropion (B1668061) Analogues: Bupropion is an antidepressant and smoking cessation aid. Research into its analogues has led to the synthesis of compounds containing a bromophenyl moiety. For instance, 2-(3′-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol, an analogue of the active metabolite of bupropion, has been synthesized and studied. nih.gov The synthesis of bupropion itself and its related compounds often starts from a substituted propiophenone, such as 2-bromo-1-(3-chlorophenyl)propan-1-one. researchgate.net The this compound could be oxidized to the corresponding ketone, which could then be brominated and reacted with an appropriate amine to yield bupropion analogues.

Derivatization Strategies for Enhancing Molecular Complexity

Strategic Functionalization of the Hydroxyl Group (e.g., conversion to leaving groups like tosylates)

The primary alcohol of 2-(3-bromophenyl)propan-1-ol is a nucleophilic site that can be readily functionalized. A key strategy involves converting the hydroxyl group into a better leaving group, which facilitates subsequent nucleophilic substitution reactions. nih.gov This activation is a cornerstone of synthetic chemistry, allowing for the introduction of a wide array of new functionalities.

One of the most common methods for activating a hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate). This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. chegg.combrainly.com Pyridine serves to neutralize the HCl byproduct generated during the reaction. The resulting tosylate is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong, meaning the tosylate anion is stable and readily displaced.

Once formed, the tosylate of this compound can be subjected to nucleophilic attack by a variety of nucleophiles to generate new derivatives. For instance, reaction with sodium bromide would yield the corresponding bromoalkane, while reaction with sodium cyanide would introduce a nitrile group, extending the carbon chain. chegg.comchegg.com This two-step sequence (tosylation followed by substitution) is often more efficient and yields cleaner products than direct conversion of the alcohol, which can sometimes require harsh conditions.

Table 1: Representative Nucleophilic Substitution Reactions of an Activated Hydroxyl Group

| Starting Material | Reagent(s) | Intermediate | Nucleophile | Product |

| Propan-1-ol | 1. TsCl, pyridine | Propan-1-yl tosylate | LiBr | 1-Bromopropane |

| Propan-1-ol | 1. TsCl, pyridine | Propan-1-yl tosylate | NH₃ | Propan-1-amine |

| Propan-1-ol | 1. TsCl, pyridine | Propan-1-yl tosylate | KCN | Butyronitrile |

This table illustrates the general principle of using a tosylate intermediate for nucleophilic substitution, a strategy directly applicable to this compound. chegg.combrainly.comchegg.com

Other functionalizations of the hydroxyl group include oxidation to the corresponding aldehyde or carboxylic acid, and ether or ester formation. nih.gov These transformations further expand the range of accessible derivatives from the parent alcohol.

Post-Synthetic Modification of the Aryl Bromide

The aryl bromide moiety on the phenyl ring of this compound is a highly valuable functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 3-position of the phenyl ring, significantly altering the electronic and steric properties of the molecule.

Prominent cross-coupling reactions involving aryl bromides include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov This is a robust method for creating biaryl structures or introducing alkyl or alkenyl groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, yielding aniline (B41778) derivatives.

Ullmann Condensation: Copper-catalyzed coupling, often used for forming diaryl ethers.

For example, the Suzuki coupling of a molecule containing a bromophenyl group with various alkyl boronic acids can proceed in high yields (84-88%). nih.gov Similarly, the arylation of active methylene (B1212753) compounds like diethyl malonate with aryl bromides can be achieved using a copper(I) iodide/L-proline catalytic system. researchgate.net These methods provide reliable pathways to complex molecules that would be difficult to synthesize otherwise.

Table 2: Common Cross-Coupling Reactions for Aryl Bromide Modification

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Pd(0) + Base | C-C | Biaryl, Alkylarene |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) + Base | C-C | Substituted Alkene |

| Sonogashira Coupling | Alkyne (R-C≡CH) | Pd(0) + Cu(I) + Base | C-C | Aryl Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) + Base | C-N | Aryl Amine |

Stereoselective Derivatization for Chiral Products

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the synthesis and derivatization of this compound can be controlled to produce specific enantiomers or diastereomers, which is of paramount importance in the development of pharmaceuticals and chiral materials.

Enantiomerically enriched or pure this compound can be obtained through several methods. One approach is the asymmetric hydrogenation of the corresponding ketone, 3'-bromopropiophenone (B130256), using a chiral catalyst. Catalytic asymmetric hydrogenation via dynamic kinetic resolution (DKR) is a powerful technique for converting racemic ketones into chiral alcohols with high enantiomeric excess. sigmaaldrich.com For example, chiral RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN] has been used to hydrogenate related ketones to yield chiral alcohols with up to 95% ee. sigmaaldrich.com Another route involves the enantioselective addition of an organometallic reagent to the corresponding aldehyde, 2-(3-bromophenyl)propanal (B2700116).

Once a chiral version of this compound is obtained, its derivatization can proceed stereospecifically. For instance, the conversion of the chiral alcohol to a tosylate and subsequent Sₙ2 reaction with a nucleophile will occur with inversion of stereochemistry at the chiral center. This allows for the predictable synthesis of a wide range of chiral products. A study on the enantioselective addition of diethylzinc (B1219324) to aldehydes demonstrated that the resulting chiral alcohol, (S)-1-(3-bromophenyl)propan-1-ol, could be obtained in 95% yield. nih.gov Furthermore, research on the enantioselective fluorination of α-branched aldehydes has led to the synthesis of chiral 2-(3-bromophenyl)-2-fluoropropan-1-ol, highlighting the potential to create stereochemically complex derivatives. semanticscholar.org

Table 3: Examples of Stereoselective Reactions and Products

| Precursor | Reaction Type | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| 3'-Bromopropiophenone | Asymmetric Hydrogenation (DKR) | Chiral Ruthenium Complex | (R/S)-2-(3-Bromophenyl)propan-1-ol | High ee is achievable | sigmaaldrich.com |

| 3-Bromobenzaldehyde (B42254) | Enantioselective Alkyl Addition | Diethylzinc with Chiral Ligand | (S)-1-(3-Bromophenyl)propan-1-ol | Not specified, but method is robust for high ee | nih.gov |

| 2-(3-bromophenyl)propanal | Enantioselective Fluorination | Organocatalyst | 2-(3-bromophenyl)-2-fluoropropan-1-ol | 91% ee | semanticscholar.org |

These stereoselective strategies are critical for accessing optically active molecules derived from the this compound scaffold, enabling the fine-tuning of biological activity and material properties.

Theoretical and Computational Studies on Bromophenylpropanols

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT) are employed to find the most stable arrangement of atoms, known as the optimized molecular geometry.

Detailed Research Findings: For molecules containing a bromophenyl group, such as the related 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, calculations are often performed using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net This level of theory effectively computes key geometrical parameters.

For 2-(3-Bromophenyl)propan-1-ol, such a calculation would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length is a critical parameter influenced by the electronegativity and size of the bromine atom. researchgate.net Similarly, the bond angles around the chiral carbon atom and the orientation of the hydroxyl and phenyl groups would be determined.

Table 1: Representative Calculated Geometrical Parameters for this compound (Note: The following values are illustrative and based on typical results from DFT/B3LYP calculations for analogous structures.)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C-Br | ~1.91 Å |

| C-O (hydroxyl) | ~1.43 Å | |

| O-H (hydroxyl) | ~0.96 Å | |

| C-C (backbone) | ~1.54 Å | |

| Bond Angle | C-C-O | ~109.5° |

| Br-C-C (aromatic) | ~120.0° | |

| Dihedral Angle | H-O-C-C | ~60° (gauche) or 180° (anti) |

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to predict how and where a molecule will react. researchgate.net By analyzing the molecule's electronic orbitals and electrostatic potential, researchers can gain mechanistic insights without performing physical experiments.

Detailed Research Findings: A key component of DFT-based reactivity analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive.

For related brominated compounds, DFT calculations have been used to map the Molecular Electrostatic Potential (MEP). researchgate.net The MEP surface visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential (red) around the oxygen atom of the alcohol, identifying it as a primary site for hydrogen bonding and electrophilic interaction. The aromatic ring and the bromine atom would also exhibit distinct electrostatic features influencing its interactions. These global chemical reactivity descriptors help in understanding the molecule's behavior in chemical reactions. researchgate.net

Table 2: Representative Global Reactivity Descriptors for this compound (Note: These values are illustrative, based on DFT calculations of similar organic molecules.)

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

Spectroscopic Property Simulations and Validation

Computational methods can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Detailed Research Findings: DFT calculations, particularly using the B3LYP functional, have shown excellent agreement with experimental FT-IR and FT-Raman spectra for analogous molecules like 2-phenyl-1-propanol. researchgate.net By calculating the vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and the C-Br stretch.

Comparing the computed frequencies with those from an experimental spectrum helps validate the calculated structure. researchgate.net Often, a scaling factor is applied to the computed values to correct for approximations in the theoretical model and the effects of the experimental environment (e.g., solid state vs. gas phase calculation). The good agreement between scaled theoretical frequencies and experimental ones confirms the accuracy of the computational model and the structural assignment. researchgate.net Similar methodologies could be applied to simulate the ¹H and ¹³C NMR spectra, predicting chemical shifts that are crucial for structural elucidation.

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies (Note: Wavenumbers are illustrative. Experimental data for the specific target molecule is not available in the cited literature.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H stretch | ~3650 | ~3400 | Alcohol hydroxyl group |

| C-H stretch (aromatic) | ~3100 | ~3050 | Phenyl ring C-H bonds |

| C-H stretch (aliphatic) | ~2950 | ~2930 | Propanol (B110389) backbone C-H bonds |

| C=C stretch (aromatic) | ~1600 | ~1590 | Phenyl ring skeletal vibration |

| C-Br stretch | ~690 | ~685 | Carbon-Bromine bond |

Conformation Analysis and Conformational Isomerism

Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements called conformations or rotamers. Conformational analysis involves identifying the most stable conformers and determining their relative energies.

Detailed Research Findings: The rotation around the C1-C2 bond of the propanol backbone in this compound gives rise to different conformers. The relative orientation of the hydroxyl group and the bromophenyl group is of particular interest. Theoretical studies on similar molecules, such as 1-(4-bromophenyl)-2-fluoroethanol, have used a combination of NMR spectroscopy and ab initio molecular orbital calculations to determine the populations and relative energies of different conformers in various solvents.

For this compound, computational modeling could be used to perform a potential energy surface scan by systematically rotating the key dihedral angles. This would reveal the energy minima corresponding to stable conformers (e.g., gauche and anti arrangements) and the energy barriers for rotation between them. These calculations can predict which conformer is most likely to be present at room temperature and how the conformational equilibrium might be influenced by factors like solvent polarity. The stability of these conformers is often governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the phenyl ring.

Advanced Analytical Techniques in Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-(3-Bromophenyl)propan-1-ol. Both ¹H NMR and ¹³C NMR provide a wealth of information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region. The benzylic proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) each give rise to characteristic signals. The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atom attached to the bromine atom shows a characteristic chemical shift. The various aromatic carbons, the methine carbon, the methylene carbon, and the methyl carbon can all be assigned based on their chemical shifts and coupling patterns in more advanced NMR experiments.

Detailed analysis of NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, allows for the unambiguous confirmation of the compound's structure.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 7.35-7.05 (m, 4H) | 145.5, 130.5, 129.5, 126.0 |

| C-Br | - | 122.5 |

| CH-OH | 2.95 (m, 1H) | 45.0 |

| CH₂-OH | 3.60 (d, J=6.5 Hz, 2H) | 68.0 |

| CH₃ | 1.25 (d, J=7.0 Hz, 3H) | 17.0 |

| OH | 1.80 (br s, 1H) | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C=C stretching vibrations usually give rise to strong Raman bands. The C-Br stretching vibration, which is often weak in the IR spectrum, can sometimes be observed more clearly in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound, which aids in its structural confirmation.

Under electron ionization (EI), the molecule typically undergoes fragmentation. The molecular ion peak [M]⁺ may be observed, and its isotopic pattern, due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will show two peaks of nearly equal intensity separated by two mass units. Common fragmentation pathways include the loss of a water molecule, the loss of a propyl group, and cleavage of the C-C bond between the aromatic ring and the propanol (B110389) side chain.

X-ray Crystallography for Solid-State Structural Determination

For crystalline samples of this compound, single-crystal X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule. It can also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers and reaction byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is widely used to determine the purity of this compound. A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from a C18 column. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of this compound. The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly sensitive and can be used to identify and quantify trace impurities.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the second carbon of the propanol chain, it can exist as a pair of enantiomers, (R)- and (S)-2-(3-Bromophenyl)propan-1-ol. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) in either HPLC or GC. The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications.

Conclusion and Future Research Directions

Summary of Key Achievements in Bromophenylpropanol Research

The study of bromophenylpropanols, including the specific isomer 2-(3-Bromophenyl)propan-1-ol, has contributed to broader advancements in organic synthesis. A significant achievement lies in the development of various synthetic methodologies for their preparation. These methods often involve the bromination of aromatic rings and the subsequent introduction or modification of the propanol (B110389) side chain. mdpi.comjalsnet.comresearchgate.net For instance, novel Sandmeyer-type reactions have been explored for the synthesis of bromobenzenes, which are key precursors. mdpi.comresearchgate.net Furthermore, research into the kinetic resolution of related structures, such as 3-chloro-3-arylpropanols, using lipase-mediated acylation has provided pathways to enantiomerically enriched compounds. metu.edu.tr This is particularly relevant for the synthesis of biologically active molecules where stereochemistry is crucial. mdpi.com The development of catalysts, including ruthenium-based systems for hydrogen transfer reactions, has also been a key area of progress, enabling efficient and selective transformations. diva-portal.org

Identification of Knowledge Gaps and Unexplored Areas for this compound

Despite the progress, specific knowledge gaps concerning this compound remain. Detailed physicochemical and toxicological data for this particular isomer are not extensively documented in publicly available literature. While general methods for the synthesis of arylpropanols exist, specific optimization and mechanistic studies for the synthesis of this compound are limited. uni.lu For example, a tandem IBX-promoted oxidation of primary alcohols to aldehydes has been developed, but its specific application to this compound has not been detailed. researchgate.net The potential applications of this specific compound, particularly in areas like medicinal chemistry and materials science, are largely unexplored, unlike some of its close structural relatives which have been investigated for their potential as anti-Alzheimer's agents or in the development of functional materials. mdpi.com

Emerging Trends in Synthetic Methodologies and Catalysis for Related Structures

The field of synthetic organic chemistry is constantly evolving, with several emerging trends directly applicable to the synthesis of this compound and related structures.

Photoredox and Nickel Catalysis: The combination of photoredox and nickel catalysis has revolutionized the formation of carbon-carbon bonds, particularly for the cross-coupling of functionalized alkyl fragments. nih.gov This dual catalytic approach could be adapted for the synthesis of arylpropanols by coupling appropriate precursors.

Continuous Flow Processes: Continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability. The enantioselective synthesis of 1-aryl-1-propanols has been successfully demonstrated using a packed-bed reactor with a polymer-supported catalyst, suggesting a promising avenue for the production of this compound. researchgate.net

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for the activation of C-C multiple bonds, enabling a variety of transformations including the addition of X-H bonds (where X can be O, N, or C). beilstein-journals.org These methods could be employed for the construction of the propanol side chain on a brominated phenyl ring.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable and efficient approach to organic synthesis. The use of alternating polarity in flow has been shown to enable C-O and C-N arylation, which could be applied to the intramolecular cyclization of precursors like 3-(2-bromophenyl)propan-1-ol to form chromanes. chemrxiv.org

Prospects for Novel Applications in Chemical Synthesis and Functional Materials

The unique combination of a reactive bromine atom and a hydroxyl group in this compound opens up possibilities for its use as a versatile intermediate in chemical synthesis and as a building block for functional materials.

Intermediate in Organic Synthesis: The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov This makes this compound a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. jalsnet.com The hydroxyl group can be further oxidized or functionalized to introduce additional complexity.

Functional Materials: Aryl halides, including brominated compounds, are widely used in the development of functional organic materials. iucr.org For instance, (4-Bromophenyl)trichlorosilane is used to create self-assembled monolayers on various substrates, modifying their surface properties. Similarly, this compound could potentially be incorporated into polymers or other materials to impart specific properties such as flame retardancy or to serve as a point for further functionalization.

Future Avenues for Mechanistic and Computational Investigations

To fully realize the potential of this compound, further mechanistic and computational studies are warranted.

Mechanistic Studies: Detailed mechanistic investigations of its synthesis and reactions are crucial for optimizing reaction conditions and improving yields and selectivity. For example, understanding the mechanism of ruthenium-catalyzed hydrogen transfer reactions can lead to the design of more efficient catalysts. diva-portal.org Similarly, studying the mechanism of electrophilic aromatic bromination can provide insights into controlling the regioselectivity of the bromination step. chemistryworld.com

Computational Investigations: Computational chemistry can provide valuable insights into the structure, properties, and reactivity of this compound and related compounds. researchgate.net Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.neted.ac.uk Such studies can also be used to investigate reaction mechanisms, as has been done for the bromination of N-phenylacetamide and the nucleophilic aromatic substitution of 2-bromopyridine. researchgate.net These computational approaches can guide experimental work and accelerate the discovery of new applications for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.